molecular formula CH2ILi B14693741 Lithium, (iodomethyl)- CAS No. 31103-51-2

Lithium, (iodomethyl)-

Cat. No.: B14693741
CAS No.: 31103-51-2
M. Wt: 147.9 g/mol
InChI Key: IGZMDJBNQYQENX-UHFFFAOYSA-N
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Description

"Lithium, (iodomethyl)-" is an organolithium compound with the general formula Li-CH₂I, where lithium is covalently bonded to an iodomethyl group. Organolithium reagents are highly reactive due to the polar nature of the Li–C bond and are widely used in organic synthesis for nucleophilic additions, alkylations, and polymerizations . While specific studies on "Lithium, (iodomethyl)-" are scarce in the provided evidence, its behavior can be extrapolated from general organolithium chemistry. The iodomethyl group introduces steric and electronic effects distinct from simpler alkyl groups (e.g., methyl or ethyl), influencing reactivity and stability .

Properties

CAS No.

31103-51-2

Molecular Formula

CH2ILi

Molecular Weight

147.9 g/mol

IUPAC Name

lithium;iodomethane

InChI

InChI=1S/CH2I.Li/c1-2;/h1H2;/q-1;+1

InChI Key

IGZMDJBNQYQENX-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]I

Origin of Product

United States

Preparation Methods

The synthesis of lithium, (iodomethyl)- typically involves the reaction of iodomethane with lithium metal. This reaction is carried out in an inert atmosphere, often using solvents such as diethyl ether or tetrahydrofuran (THF) to stabilize the reactive intermediates. The general reaction can be represented as follows:

CH3I+2LiCH2LiI+LiI\text{CH}_3\text{I} + 2\text{Li} \rightarrow \text{CH}_2\text{LiI} + \text{LiI} CH3​I+2Li→CH2​LiI+LiI

In industrial settings, the production of lithium, (iodomethyl)- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes and controlled reaction conditions to minimize side reactions and impurities.

Chemical Reactions Analysis

Lithium, (iodomethyl)- undergoes a variety of chemical reactions, primarily due to the highly reactive nature of the lithium-carbon bond. Some of the key types of reactions include:

Common reagents used in these reactions include various electrophiles such as alkyl halides, carbonyl compounds, and alkenes. The major products formed depend on the specific reaction conditions and the nature of the electrophile involved.

Scientific Research Applications

Lithium, (iodomethyl)- has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some notable applications include:

Mechanism of Action

The mechanism of action of lithium, (iodomethyl)- involves the formation of highly reactive intermediates that can participate in a range of chemical reactions. The lithium atom in the compound acts as a strong nucleophile, facilitating the attack on electrophilic centers in other molecules. This reactivity is further enhanced by the presence of the iodomethyl group, which stabilizes the reactive intermediates and promotes the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Organolithium Compounds

Structural and Electronic Properties

  • Methyllithium (Li-CH₃): Methyllithium is a benchmark organolithium reagent. The absence of halogens in its structure results in lower molecular weight and higher basicity compared to "Lithium, (iodomethyl)-".
  • Unlike "Lithium, (iodomethyl)-", LiI dissociates completely in polar solvents, providing free Li⁺ and I⁻ ions. This contrasts with the covalent bonding in organolithium species .
  • Ethyllithium (Li-CH₂CH₃): Ethyllithium has a larger alkyl group, which reduces reactivity compared to "Lithium, (iodomethyl)-". The iodine substituent in the latter may stabilize the compound through weak Li···I interactions, a phenomenon observed in lithium-halogen complexes .
Table 1: Key Properties of Selected Lithium Compounds
Compound Formula Reactivity Thermal Stability Solubility (THF)
Methyllithium Li-CH₃ High Moderate High
Lithium, (iodomethyl)- Li-CH₂I Moderate Low Moderate
Ethyllithium Li-CH₂CH₃ Moderate High High
Lithium Iodide LiI Low High High

Stability and Handling Challenges

  • Thermal Decomposition: The Li–C bond in "Lithium, (iodomethyl)-" is less stable than in non-halogenated analogs due to electron-withdrawing effects of iodine. This increases susceptibility to decomposition at elevated temperatures .
  • Solvent Compatibility: Like most organolithium reagents, "Lithium, (iodomethyl)-" is pyrophoric and requires anhydrous solvents (e.g., THF or ethers). However, iodine’s larger atomic radius may reduce solubility compared to methyllithium .

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